molecular formula C14H14N2O4 B4697835 N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4697835
M. Wt: 274.27 g/mol
InChI Key: SXPHWHLQJYQILA-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, and it is known to induce intense hallucinations and altered states of consciousness. The purpose of

Mechanism of Action

N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is primarily located in the brain. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in regulating mood, perception, and cognition. The exact mechanism by which N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide induces hallucinations and altered states of consciousness is not fully understood, but it is thought to involve the disruption of normal neural activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include changes in perception, mood, and thought processes, as well as alterations in heart rate, blood pressure, and body temperature. Some users may also experience nausea, vomiting, and anxiety, particularly at higher doses.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the dose and duration of the drug's effects. This can be useful for studying the neural mechanisms underlying hallucinations and altered states of consciousness. However, one limitation is the potential for adverse effects, particularly at higher doses, which can make it difficult to obtain reliable data.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Investigating the long-term effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide on brain function and behavior, particularly in relation to psychiatric disorders such as depression and anxiety.
2. Developing new compounds that target the 5-HT2A receptor with greater selectivity and potency, which could lead to the development of safer and more effective hallucinogenic drugs.
3. Exploring the potential therapeutic applications of hallucinogenic drugs, particularly in the treatment of psychiatric disorders such as PTSD and addiction.
4. Studying the effects of N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide on other neurotransmitter systems, such as the dopamine and glutamate systems, which could provide insights into the neural mechanisms underlying its effects.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic hallucinogenic drug that has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It is a potent agonist of the 5-HT2A receptor, and it induces profound changes in perception, mood, and thought processes. While there are advantages to using N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments, there are also limitations, particularly in terms of potential adverse effects. Future research on N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to a better understanding of the neural mechanisms underlying hallucinations and altered states of consciousness, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used in scientific research to study the effects of hallucinogenic drugs on the brain and behavior. It has been found to induce profound changes in perception, mood, and thought processes, which can provide insights into the neural mechanisms underlying these experiences. N-1,3-benzodioxol-5-yl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been used to investigate the role of the 5-HT2A receptor in mediating the effects of hallucinogens, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-10-13(8(2)20-16-10)14(17)15-9-4-5-11-12(6-9)19-7-18-11/h4-6H,3,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPHWHLQJYQILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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